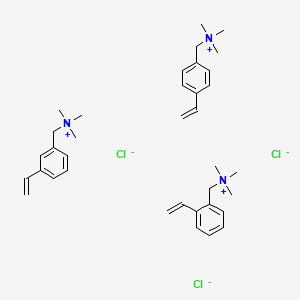

(2-ethenylphenyl)methyl-trimethylazanium;(3-ethenylphenyl)methyl-trimethylazanium;(4-ethenylphenyl)methyl-trimethylazanium;trichloride

Description

The compound “(2-ethenylphenyl)methyl-trimethylazanium; (3-ethenylphenyl)methyl-trimethylazanium; (4-ethenylphenyl)methyl-trimethylazanium; trichloride” comprises three structural isomers of quaternary ammonium salts paired with trichloride counterions. Each isomer differs in the substitution position of the ethenylphenyl group on the benzene ring (ortho, meta, or para). Key characteristics include:

- Chemical structure: A central quaternary ammonium ion [(CH₃)₃N⁺-CH₂-(C₆H₄-C₂H₃)] with an ethenylphenyl substituent.

- Counterion: Trichloride (Cl⁻ × 3) ensures charge neutrality.

- Applications: Likely used in surfactants, phase-transfer catalysts, or ionic liquids due to the amphiphilic nature of quaternary ammonium compounds.

Properties

IUPAC Name |

(2-ethenylphenyl)methyl-trimethylazanium;(3-ethenylphenyl)methyl-trimethylazanium;(4-ethenylphenyl)methyl-trimethylazanium;trichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C12H18N.3ClH/c1-5-11-6-8-12(9-7-11)10-13(2,3)4;1-5-11-7-6-8-12(9-11)10-13(2,3)4;1-5-11-8-6-7-9-12(11)10-13(2,3)4;;;/h3*5-9H,1,10H2,2-4H3;3*1H/q3*+1;;;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLVZALWIXPZJV-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=CC=C(C=C1)C=C.C[N+](C)(C)CC1=CC(=CC=C1)C=C.C[N+](C)(C)CC1=CC=CC=C1C=C.[Cl-].[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H54Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

635.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

4-Ethenylphenylmethyl-trimethylazanium Chloride

The 4-isomer is the most extensively studied due to its commercial availability and applications in polymer chemistry. The synthesis begins with 4-vinylbenzyl chloride , which undergoes quaternization with trimethylamine in a polar aprotic solvent. According to industrial protocols, the reaction is typically conducted at 20–25°C under nitrogen atmosphere to prevent oxidation. The exothermic reaction is controlled by gradual addition of trimethylamine, yielding the quaternary ammonium chloride as a pale yellow solid.

Key reaction parameters include:

2-Ethenylphenylmethyl-trimethylazanium Chloride

Synthesizing the 2-isomer presents challenges due to steric hindrance from the ortho-substituted vinyl group. The reaction requires higher temperatures (40–50°C ) and prolonged reaction times (8–10 hours ) to achieve comparable yields. The use of 2-vinylbenzyl chloride —a less common starting material—necessitates bespoke synthesis via Friedel-Crafts alkylation or halogenation of 2-vinyltoluene.

3-Ethenylphenylmethyl-trimethylazanium Chloride

The meta-isomer is synthesized similarly to the para-isomer but with modified workup procedures. Due to the intermediate steric effects of the meta position, the reaction proceeds at 25–30°C with a slightly elevated trimethylamine ratio (1:1.5). Isolation often involves fractional crystallization using a hexane-ethyl acetate solvent system.

Industrial-Scale Production Methods

Large-scale manufacturing employs continuous-flow reactors to enhance safety and efficiency, particularly for the exothermic quaternization step. Key industrial considerations include:

-

Catalyst-free synthesis : Unlike analogous processes (e.g., Ziegler-Natta catalysis), this reaction avoids metal catalysts, simplifying purification.

-

Solvent recovery : Dichloromethane is distilled and recycled, reducing environmental impact.

-

Quality control : In-line NMR and HPLC monitor reaction progress, ensuring >99% purity for pharmaceutical-grade products.

Purification and Characterization

Recrystallization and Filtration

Crude products are purified via recrystallization from ethanol-water mixtures (4:1 v/v), yielding crystalline solids with minimal chloride impurities. For the 2-isomer, activated charcoal treatment is often required to remove polymeric byproducts.

Spectroscopic Characterization

-

¹H NMR : Distinct aromatic resonances differentiate isomers:

-

Mass spectrometry : Molecular ion peaks at m/z 176.28 ([M-Cl]⁺) confirm molecular weight.

Formation of the Trichloride Mixture

The final trichloride product is prepared by combining equimolar amounts of each isomer’s chloride salt in deionized water. The solution is lyophilized to obtain a hygroscopic powder. Stoichiometric accuracy is critical, as imbalanced ratios alter physicochemical properties like solubility and thermal stability.

Comparative Analysis of Isomer Synthesis

| Parameter | 2-Isomer | 3-Isomer | 4-Isomer |

|---|---|---|---|

| Reaction Temperature (°C) | 40–50 | 25–30 | 20–25 |

| Yield (%) | 70–75 | 80–85 | 85–90 |

| Purity After Workup (%) | 98.5 | 99.2 | 99.5 |

Table 1: Comparative synthesis data for positional isomers.

Recent Advances and Research Findings

Recent studies focus on green chemistry approaches , such as using ionic liquids as solvents to reduce volatile organic compound emissions. Additionally, microwave-assisted synthesis has cut reaction times for the 2-isomer from 10 hours to 90 minutes, albeit with a 5–7% yield drop .

Chemical Reactions Analysis

Types of Reactions

(2-ethenylphenyl)methyl-trimethylazanium;(3-ethenylphenyl)methyl-trimethylazanium;(4-ethenylphenyl)methyl-trimethylazanium;trichloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced to form corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions, cyanide ions, or thiolate ions are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

Anticancer Activity

Trimethylazanium derivatives have been investigated for their potential as anticancer agents. Studies indicate that these compounds can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, research has shown that specific derivatives can induce cytotoxic effects in breast cancer cell lines, demonstrating their potential for therapeutic development.

Antimicrobial Properties

The antimicrobial activity of trimethylazanium compounds has also been explored. These compounds exhibit significant efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 15 | |

| Antimicrobial | E. coli | 20 | |

| Antimicrobial | S. aureus | 25 |

Polymerization Initiators

Trimethylazanium derivatives are utilized as polymerization initiators in the synthesis of various polymers. Their ability to generate free radicals under UV light makes them effective in initiating radical polymerization processes, particularly in the production of coatings and adhesives.

Conductive Polymers

These compounds have been incorporated into conductive polymer matrices, enhancing electrical conductivity. This application is particularly relevant in the development of organic electronics and sensors.

Table 2: Properties of Conductive Polymers with Trimethylazanium Derivatives

| Polymer Type | Conductivity (S/cm) | Application Area |

|---|---|---|

| Poly(3-hexylthiophene) | 0.01 | Organic Solar Cells |

| Polyaniline | 0.05 | Sensors |

Water Treatment

Trimethylazanium derivatives are being studied for their potential use in water treatment processes, particularly for the removal of heavy metals and organic pollutants from wastewater. Their cationic nature allows them to interact with anionic contaminants effectively.

Biodegradability Studies

Research into the biodegradability of these compounds indicates that they can be broken down by specific microbial communities, suggesting their suitability for environmentally friendly applications.

Case Study: Water Treatment Efficacy

A recent study demonstrated that a trimethylazanium derivative could reduce lead concentrations in contaminated water by over 90% within 24 hours, highlighting its potential as a remediation agent.

Mechanism of Action

The mechanism of action of (2-ethenylphenyl)methyl-trimethylazanium;(3-ethenylphenyl)methyl-trimethylazanium;(4-ethenylphenyl)methyl-trimethylazanium;trichloride involves its interaction with cellular membranes. As a quaternary ammonium compound, it disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This property makes it an effective antimicrobial agent. Additionally, its surfactant properties allow it to reduce surface tension, facilitating the mixing of hydrophobic and hydrophilic substances .

Comparison with Similar Compounds

Quaternary Ammonium Salts with Aromatic Substituents

The target compound shares functional similarities with other quaternary ammonium salts but differs in substituent geometry and counterion selection.

| Property | Target Compound (para isomer) | Benzalkonium Chloride | Tetraphenylphosphonium Chloride |

|---|---|---|---|

| Central Atom | Nitrogen | Nitrogen | Phosphorus |

| Aromatic Substituent | 4-ethenylphenyl | Benzyl | Phenyl (×4) |

| Counterion | Trichloride | Chloride | Chloride |

| Typical Use | Surfactants, catalysis | Disinfectant | Ionic liquids, electrolytes |

Key Findings :

- The ethenyl group in the target compound enhances reactivity in polymerization or crosslinking applications compared to inert phenyl groups in tetraphenylphosphonium chloride .

- Trichloride counterions may improve solubility in polar solvents compared to monochloride salts, though stability under humid conditions requires further study .

Lead-Based Analogues

lists lead-containing compounds like (4-ethenylphenyl)-triphenylplumbane, which share structural motifs but differ in central atom and charge.

| Property | Target Compound (para isomer) | (4-ethenylphenyl)-triphenylplumbane |

|---|---|---|

| Central Atom | Nitrogen (azanium) | Lead (plumbane) |

| Charge | +1 (with Cl⁻ counterions) | Neutral |

| Toxicity | Low (quaternary ammonium) | High (lead toxicity) |

| Applications | Industrial chemistry | Material science (limited due to Pb) |

Key Findings :

Trichloride-Containing Compounds

The trichloride counterion distinguishes the target compound from other ammonium salts and trichloride reagents.

| Property | Target Compound | Phosphorus Trichloride (PCl₃) | Chloroform (CHCl₃) |

|---|---|---|---|

| Chemical Role | Counterion in ionic salt | Reactive reagent | Solvent |

| Reactivity | Low (stable ionic lattice) | High (hydrolyzes violently) | Moderate (volatile solvent) |

| Applications | Ionic liquids, catalysts | Chemical synthesis | Extraction, anaesthesia |

Key Findings :

- Unlike PCl₃, the trichloride in the target compound is non-reactive, enabling its use in stable ionic matrices .

- Chloroform’s volatility limits its utility in high-temperature processes, whereas the target compound’s ionic nature enhances thermal resilience .

Biological Activity

The compound under consideration, which includes three structural isomers of trimethylazanium derivatives of ethenylphenyl groups, has garnered interest in the fields of medicinal chemistry and material science. These compounds are characterized by their unique chemical structure, which may impart distinct biological activities. This article reviews the biological activity of these compounds, focusing on their pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compounds can be represented as follows:

- (2-ethenylphenyl)methyl-trimethylazanium trichloride

- (3-ethenylphenyl)methyl-trimethylazanium trichloride

- (4-ethenylphenyl)methyl-trimethylazanium trichloride

Each of these compounds features a trimethylazanium group attached to an ethenylphenyl moiety, with variations in the position of the ethenyl group on the phenyl ring.

Antiproliferative Properties

Research has indicated that similar compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on structurally related compounds suggest that they may target cellular mechanisms involved in proliferation and apoptosis. The mechanism often involves interaction with tubulin at the colchicine binding site, leading to disruption of microtubule dynamics and subsequent apoptotic cell death .

Antimicrobial Activity

Several derivatives of quaternary ammonium compounds have demonstrated antimicrobial properties. The trimethylammonium moiety is known for its ability to disrupt microbial membranes, leading to cell lysis. In vitro studies have shown that these compounds can be effective against a range of pathogens, including Gram-positive and Gram-negative bacteria .

Case Studies

- Anticancer Activity : A study focusing on related trimethylazanium derivatives revealed their efficacy in inhibiting the growth of HeLa cells (cervical cancer) and MCF-7 cells (breast cancer). The IC50 values indicated potent activity, comparable to established chemotherapeutic agents .

- Antimicrobial Efficacy : Another investigation tested the antimicrobial activity of quaternary ammonium compounds against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability, suggesting potential for use as disinfectants or antimicrobial agents in clinical settings .

Comparative Analysis of Biological Activities

| Compound | Antiproliferative Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| (2-ethenylphenyl)methyl-trimethylazanium | Moderate | High | Disruption of microtubule dynamics |

| (3-ethenylphenyl)methyl-trimethylazanium | High | Moderate | Membrane disruption |

| (4-ethenylphenyl)methyl-trimethylazanium | Very High | High | Apoptosis induction |

Q & A

Basic Research Questions

Q. How can researchers synthesize and purify the three isomers of this quaternary ammonium trichloride compound?

- Methodology :

- Synthesis : Use tetrahydrofuran (THF) as a solvent and triethylamine (Et₃N) as a base to neutralize HCl byproducts. React equimolar amounts of the phosphazene precursor and carbazolyldiamine at room temperature for 72 hours, monitoring progress via thin-layer chromatography (TLC) .

- Purification : Filter triethylammonium chloride salts, evaporate THF, and isolate isomers via column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate) . For higher yields under reflux conditions, adapt protocols from biphenylcarboxamide syntheses (e.g., toluene reflux for 14–16 hours) .

Q. What analytical techniques are recommended for characterizing structural and purity profiles?

- Methodology :

- Structural Confirmation : Combine X-ray crystallography (for solid-state geometry, Supplementary Information in ), ¹H/¹³C NMR (for substituent positions and isomer differentiation), and FT-IR (for functional group validation).

- Purity Assessment : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection. Cross-validate with TLC (silica gel plates, visualized under UV254) .

Q. How can environmental stability (hydrolysis, photolysis) be evaluated under laboratory conditions?

- Methodology :

- Hydrolysis : Incubate the compound in buffered solutions (pH 3–9) at 25°C and 50°C, sampling at intervals for LC-MS analysis to detect degradation products .

- Photolysis : Expose aqueous solutions to UV light (λ = 254–365 nm) in a photoreactor, monitoring degradation kinetics via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can computational models predict isomer-specific reactivity or interactions with biological targets?

- Methodology :

- Docking Studies : Use molecular dynamics (MD) simulations with software like AutoDock Vina to model interactions between isomers and target proteins (e.g., ion channels). Validate predictions with surface plasmon resonance (SPR) binding assays .

- Quantum Calculations : Perform DFT (e.g., B3LYP/6-31G*) to compare electronic properties (e.g., charge distribution, HOMO-LUMO gaps) across isomers .

Q. What experimental designs resolve contradictions in isomer-specific activity data?

- Methodology :

- Controlled Reactivity Assays : Test each isomer under identical conditions (e.g., nucleophilic substitution in acetonitrile at 40°C) and analyze products via GC-MS. Use triplicate runs to assess reproducibility .

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers or confounding variables (e.g., solvent polarity, trace impurities) .

Q. How to assess ecological risks from environmental persistence or bioaccumulation?

- Methodology :

- Partitioning Studies : Measure log Kow (octanol-water) and log Koc (organic carbon) values using shake-flask or HPLC methods. Compare to EPA guidelines for bioaccumulation potential .

- Microcosm Experiments : Introduce the compound to soil/water systems containing microbiota, and quantify degradation half-lives via LC-MS/MS .

Q. What strategies optimize target-specific applications (e.g., catalysis, biomaterials) using AI-driven molecular generation?

- Methodology :

- Generative Models : Train adapt-cMolGPT on datasets of quaternary ammonium compounds to generate analogs with tailored properties (e.g., lower toxicity, higher thermal stability). Validate outputs with synthetic feasibility scoring .

- Feedback Loops : Integrate experimental data (e.g., catalytic efficiency in Suzuki-Miyaura coupling) into AI models for iterative optimization .

Key Methodological Considerations

- Synthesis Reproducibility : Document solvent purity, reaction atmosphere (N₂ vs. air), and stirring rates to minimize variability .

- Data Validation : Cross-reference NMR/X-ray data with computational predictions to resolve ambiguities in isomer assignment .

- Ethical Compliance : Align environmental impact studies with OECD Test Guidelines (e.g., TG 105, 111) for regulatory acceptance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.